molecular formula C13H17ClO B1324652 6-Chloro-1-(3-methylphenyl)-1-oxohexane CAS No. 898785-26-7

6-Chloro-1-(3-methylphenyl)-1-oxohexane

Cat. No. B1324652
CAS RN: 898785-26-7
M. Wt: 224.72 g/mol
InChI Key: CLPZJWYVYQWTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(3-methylphenyl)-1-oxohexane, also known as 6-chloro-3-methylphenylhexan-1-one, is a chlorinated aromatic ketone. It is a cyclohexanone derivative with a chlorine substituent at the sixth carbon atom. This compound is a colorless to pale yellow solid with a melting point of 71-75 °C. It has a molecular formula of C8H11ClO and a molecular weight of 162.62 g/mol. It is insoluble in water and slightly soluble in ethanol.

Scientific Research Applications

Photolytic Reactivity

Research on compounds structurally similar to 6-Chloro-1-(3-methylphenyl)-1-oxohexane, such as 4-Chloroaniline, reveals interesting photolytic properties. 4-Chloroaniline undergoes photoheterolysis in polar media, leading to the generation of triplet phenyl cations. These cations have a mixed carbene-diradical character and can react to form various compounds, highlighting the potential of this compound in photolytic studies and applications (Guizzardi et al., 2001).

Anticonvulsant Applications

Enaminones, which are structurally related to this compound, have been studied for their anticonvulsant properties. For instance, the hydrogen bonding in certain anticonvulsant enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, suggests potential applications in medicinal chemistry, possibly offering insights into similar applications for this compound (Kubicki et al., 2000).

Polymer Chemistry

In the field of polymer chemistry, molecules with cyclohexane structures, similar to this compound, have been explored. For example, copolymers of propylene and the polar monomer 6-tert-butyl-2-(1,1-dimethylhept-6-enyl)-4-methylphenol exhibit high thermooxidative stability, suggesting potential uses for this compound in developing new polymer materials with enhanced stability and performance (Wilén & Näsman, 1994).

Organic Synthesis

This compound and its analogs play a significant role in organic synthesis. The generation and reactivity of various phenyl cations, achieved through photolysis, have implications for synthesis pathways, including electrophilic substitution and reduction reactions. This demonstrates the compound's relevance in the synthesis of complex organic molecules (Guizzardi et al., 2001).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, for example, which enzymes it inhibits or which receptors it binds to .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its potency, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

6-chloro-1-(3-methylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-11-6-5-7-12(10-11)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZJWYVYQWTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642368
Record name 6-Chloro-1-(3-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898785-26-7
Record name 6-Chloro-1-(3-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.